1-(3-Amino-4-cyclohexylphenyl)ethanone
Description
1-(3-Amino-4-cyclohexylphenyl)ethanone is an acetophenone derivative featuring an amino group at the 3-position and a cyclohexyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol. The cyclohexyl group imparts significant steric bulk and lipophilicity, distinguishing it from simpler analogs with methyl, chloro, or methoxy substituents.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(3-amino-4-cyclohexylphenyl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3 |
InChI Key |
BQMGEZLLJGBFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2CCCCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between 1-(3-Amino-4-cyclohexylphenyl)ethanone and related compounds:
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in the target compound increases logP (estimated ~3.5) compared to analogs like 1-(4-Amino-2-chlorophenyl)ethanone (logP ~1.8) . This enhances membrane permeability but reduces aqueous solubility.
- Melting Point: Bulky substituents elevate melting points. For example, 1-(3-Amino-2-hydroxyphenyl)ethanone (m.p. 176–179°C) contrasts with the target compound’s likely higher m.p. due to cyclohexyl rigidity.
- Spectral Data: The amino group in the target compound shows characteristic NH₂ stretches at ~3300–3500 cm⁻¹ in IR, while the cyclohexyl group exhibits C-H stretches at ~2850–2960 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
